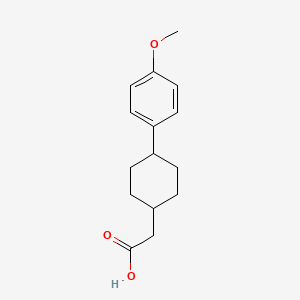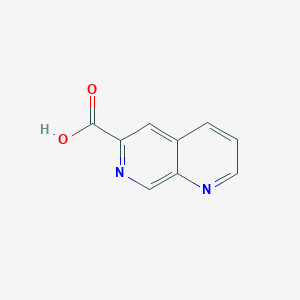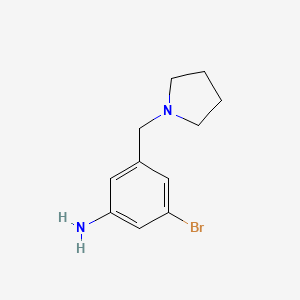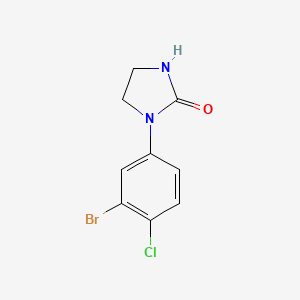![molecular formula C10H9Cl2N3 B1407148 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1507350-64-2](/img/structure/B1407148.png)
7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
“7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 . They are integral parts of DNA and RNA and exhibit diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 . The presence of the pyrimidine scaffold is important for interactions with the amino acids present in the active site of the enzyme .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions due to their rich nitrogen content. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines are influenced by their molecular structure. Pyrimidines are much weaker bases than pyridine and are soluble in water . The presence of hydrophobic substituents on the ring is favorable due to interaction with the active site of the enzyme .Aplicaciones Científicas De Investigación
Chemical Interactions and Derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives, including compounds structurally related to 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, have been explored in various studies. One such study examined the interaction of similar compounds with glycine esters, leading to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine. The synthesis pathways and reaction conditions are critical in understanding the chemical behavior of these compounds (Zinchenko et al., 2018).
Optical Properties
- The optical properties of pyrrolo[2,3-d]pyrimidine derivatives have been tuned through the incorporation of various substituents. These modifications have led to changes in the energy of frontier orbitals, thus affecting the compounds' fluorescence and charge transfer characteristics. This research is significant for developing materials with specific optical properties (Bucevičius et al., 2015).
Synthesis and Structural Analysis
- The synthesis of 7H-pyrrolo[2,3-d]pyrimidines and their structural analysis has been a subject of research, exploring different substituents and reaction conditions. These studies contribute to the understanding of the pyrrolo[2,3-d]pyrimidine scaffold, which is crucial in medicinal chemistry and material science (Dave & Shah, 1998).
Pharmaceutical Potential
- Certain pyrrolo[2,3-d]pyrimidine derivatives have shown potential as antiviral agents. For example, analogs of 7-deazaguanosine demonstrated selective inhibitory activities against HSV1 and HSV2 in cell culture, indicating their potential application in antiviral therapies (Legraverend et al., 1985).
Mecanismo De Acción
Target of Action
The primary target of 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and subsequently disrupting the cell cycle . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents CDK2 from performing its normal function of phosphorylating other proteins to progress the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . The downstream effects of this include a reduction in tumor growth and potentially the induction of apoptosis .
Pharmacokinetics
This characteristic could enhance its bioavailability, allowing it to reach its target sites effectively .
Result of Action
The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that it could be effective in treating certain types of cancer .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its lipophilicity could affect its ability to cross cell membranes and reach its target sites . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially impact its action.
Direcciones Futuras
The future of pyrimidine research lies in the development of new selective, effective, and safe anticancer agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
7-but-3-enyl-2,4-dichloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-2-3-5-15-6-4-7-8(11)13-10(12)14-9(7)15/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQGDPUZOGZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


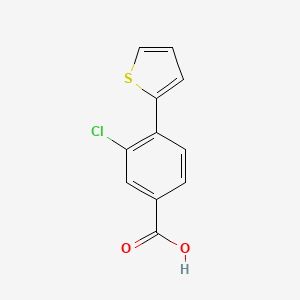
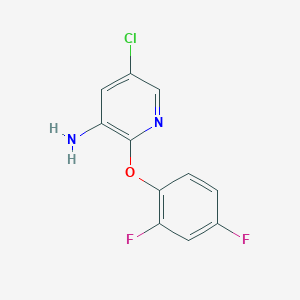
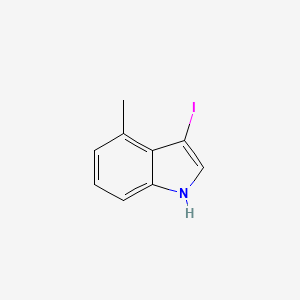

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
amine](/img/structure/B1407075.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)

